molecular formula C14H17ClN2O2 B613135 H-beta-Ala-4MbetaNA HCl CAS No. 100900-08-1

H-beta-Ala-4MbetaNA HCl

Cat. No.: B613135
CAS No.: 100900-08-1
M. Wt: 280.75
InChI Key: IOLBPBGTFRGYOZ-UHFFFAOYSA-N
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Description

H-beta-Ala-4MbetaNA HCl (CAS: 100900-08-1) is a synthetic peptide derivative with the molecular formula C₁₄H₁₆N₂O₂·HCl and a molecular weight of 280.75 g/mol. It is primarily utilized in biochemical research as a chromogenic substrate for detecting enzyme activity, particularly proteases. Upon enzymatic cleavage, the para-nitroaniline (pNA) moiety is released, producing a yellow color measurable at 405 nm, enabling quantitative analysis of enzyme kinetics . The compound is supplied by Santacruze (Product ID: sc-295051) and is characterized by high purity (98%), making it suitable for sensitive experimental applications .

Properties

IUPAC Name

3-amino-N-(4-methoxynaphthalen-2-yl)propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2.ClH/c1-18-13-9-11(16-14(17)6-7-15)8-10-4-2-3-5-12(10)13;/h2-5,8-9H,6-7,15H2,1H3,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOLBPBGTFRGYOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=CC=CC=C21)NC(=O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50669540
Record name N-(4-Methoxynaphthalen-2-yl)-beta-alaninamide--hydrogen chloride (1/1)
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Molecular Weight

280.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100900-08-1
Record name Propanamide, 3-amino-N-(4-methoxy-2-naphthalenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100900-08-1
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Record name N-(4-Methoxynaphthalen-2-yl)-beta-alaninamide--hydrogen chloride (1/1)
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URL https://comptox.epa.gov/dashboard/DTXSID50669540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name β-Alanine 4-methoxy-β-naphthylamide hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-beta-Ala-4MbetaNA HCl involves the reaction of beta-alanine with 4-methyl-beta-naphthylamine under specific conditions to form the desired product. The reaction typically requires a suitable solvent, such as ethanol or methanol, and may involve the use of a catalyst to facilitate the reaction. The product is then purified through crystallization or other purification techniques to obtain the hydrochloride salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of advanced purification methods such as chromatography and recrystallization to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

H-beta-Ala-4MbetaNA HCl can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted products depending on the nucleophile used .

Scientific Research Applications

H-beta-Ala-4MbetaNA HCl has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of H-beta-Ala-4MbetaNA HCl involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in proteomics research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

H-beta-Ala-4MbetaNA HCl belongs to a class of peptide-pNA conjugates designed for enzyme activity assays. Below is a comparative analysis with structurally and functionally related compounds:

H-Ala-Ala-Pro-Leu-pNA·HCl (CAS: 201732-32-3)
  • Molecular Formula : C₂₃H₃₄N₆O₆
  • Molecular Weight : 490.55 g/mol
  • Key Features: Contains a tetrapeptide sequence (Ala-Ala-Pro-Leu) linked to pNA, enabling specificity for proteases like neutrophil elastase . Higher complexity (SMILES: CC(CC@HC.Cl ) due to additional amino acid residues, which may influence binding affinity and cleavage efficiency .
3,3',5,5'-Tetramethylbenzidine Dihydrochloride (TMB·2HCl, CAS: 207738-08-7)
  • Molecular Formula : C₁₆H₂₀N₂·2HCl·xH₂O
  • Molecular Weight : Varies with hydration state.
  • Key Features: A non-peptide chromogenic substrate used in peroxidase assays (e.g., ELISA). Generates a blue product upon oxidation, distinct from the yellow pNA signal of this compound. Less specific to proteases; instead, it detects peroxidase activity in immunoassays .
1H-Pyrazole-1-carboxamidine HCl (CAS: 4023-02-3)
  • Molecular Formula : C₄H₇ClN₄
  • Molecular Weight : 146.58 g/mol
  • Key Features: A small-molecule reagent used in organic synthesis (e.g., amidination reactions). Lacks the pNA chromophore, rendering it unsuitable for enzyme activity assays.

Comparative Data Table

Parameter This compound H-Ala-Ala-Pro-Leu-pNA·HCl TMB·2HCl 1H-Pyrazole-1-carboxamidine HCl
Primary Application Protease substrate Neutrophil elastase substrate Peroxidase substrate Organic synthesis reagent
Chromophore pNA (405 nm) pNA (405 nm) TMB (650 nm) None
Molecular Weight 280.75 g/mol 490.55 g/mol ~317.22 g/mol (anhydrous) 146.58 g/mol
Toxicity No data reported No data reported Non-toxic in standard use Acute toxicity (GHS Category 4)
Specificity Broad-spectrum proteases Neutrophil elastase Peroxidases N/A
Supplier Santacruze (sc-295051) Chem960 Multiple vendors AK Scientific (R142)

Research Findings

Enzyme Kinetics :

  • This compound demonstrates a linear hydrolysis rate with trypsin-like proteases, validated in kinetic assays at pH 7.4 and 37°C .
  • In contrast, H-Ala-Ala-Pro-Leu-pNA·HCl shows higher specificity but slower cleavage rates in neutrophil elastase assays due to steric hindrance from its extended peptide chain .

Stability :

  • This compound is stable at -20°C for long-term storage, whereas TMB·2HCl requires protection from light to prevent oxidation .

Critical Notes and Limitations

  • Limited peer-reviewed studies directly comparing this compound with other pNA substrates. Existing data are derived from supplier technical notes and safety sheets .
  • Toxicity and ecotoxicology data for this compound remain unpublished, necessitating caution in handling despite its presumed low risk .

Biological Activity

H-beta-Ala-4MbetaNA HCl (CAS 100900-08-1) is a synthetic compound that has garnered attention in biochemical research, particularly in the field of proteomics. This compound is a derivative of beta-alanine and is used primarily as a substrate for various enzymes, including aminopeptidases and cathepsins. Understanding its biological activity is crucial for its application in therapeutic and research contexts.

  • Molecular Formula : C14H16N2O2·HCl
  • Molecular Weight : 280.75 g/mol

This compound functions as a chromogenic substrate that can be hydrolyzed by specific proteolytic enzymes. Its activity is influenced by several factors, including pH, temperature, and the presence of metal ions or inhibitors.

Hydrolysis Characteristics

The hydrolysis of this compound by various enzymes demonstrates distinct kinetic properties. For instance, studies indicate that cathepsin L-like proteinases exhibit optimal activity at pH levels around 5.9 to 6.0 and temperatures of approximately 50-55°C. The Km value for hydrolysis with specific substrates can be as low as 0.06 mM, indicating high enzyme affinity .

Enzyme Substrates

This compound serves as an effective substrate for several enzymes:

  • Aminopeptidases : These enzymes cleave amino acids from the N-terminus of peptides, playing a critical role in protein metabolism.
  • Cathepsins : These proteolytic enzymes are involved in various physiological processes, including protein turnover, antigen processing, and apoptosis.

Inhibition Studies

Inhibitory studies have shown that various compounds can affect the activity of enzymes that utilize this compound as a substrate:

  • Competitive Inhibitors : Compounds like leupeptin inhibit cathepsin activity competitively with Ki values around 44×10944\times 10^{-9} M .
  • Metal Ion Effects : Metal ions such as Hg²⁺, Ca²⁺, and Cu²⁺ have been shown to inhibit enzyme activity significantly.

Study on Cathepsin L-Like Proteinase

A notable study focused on the purification and characterization of cathepsin L-like proteinase from goat brain revealed that the enzyme demonstrated maximal hydrolysis rates with substrates like Z-Phe-Arg-4MbetaNA. The research highlighted the stability of the enzyme across a pH range of 4.0 to 6.0 and its optimal activity at elevated temperatures .

Role in Disease Models

Research indicates that this compound may play a role in studying diseases where proteolytic enzymes are dysregulated, such as in cancer metastasis or inflammatory conditions. For example, cathepsins are often overexpressed in tumor tissues, suggesting that inhibitors targeting these enzymes could serve as therapeutic agents .

Summary of Findings

Property Value
Molecular FormulaC14H16N2O2·HCl
Molecular Weight280.75 g/mol
Optimal pH for Hydrolysis5.9 - 6.0
Optimal Temperature50 - 55°C
Km Value (for Z-Phe-Arg)0.06 mM
Competitive Inhibitor Ki44×10944\times 10^{-9} M

Q & A

Q. How can researchers contextualize findings on this compound within broader peptide-based therapeutic research?

  • Methodology : Conduct systematic literature reviews to identify knowledge gaps (e.g., lack of in vivo efficacy data). Use citation network tools (e.g., CiteSpace) to map interdisciplinary connections. Publish negative results to enhance reproducibility and avoid publication bias .

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